Gnididin

描述

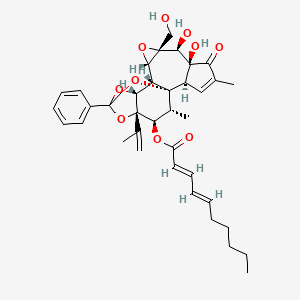

Structure

3D Structure

属性

分子式 |

C37H44O10 |

|---|---|

分子量 |

648.7 g/mol |

IUPAC 名称 |

[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] (2E,4E)-deca-2,4-dienoate |

InChI |

InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-26(39)43-29-23(5)36-25-19-22(4)28(40)34(25,42)32(41)33(20-38)30(44-33)27(36)31-35(29,21(2)3)46-37(45-31,47-36)24-16-13-12-14-17-24/h10-19,23,25,27,29-32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,27+,29-,30+,31-,32-,33+,34-,35+,36+,37?/m1/s1 |

InChI 键 |

OBYWPUMYSJSSFH-GCWWINTLSA-N |

SMILES |

CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |

手性 SMILES |

CCCCC/C=C/C=C/C(=O)O[C@@H]1[C@H]([C@]23[C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]2[C@@H]6[C@]1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |

规范 SMILES |

CCCCCC=CC=CC(=O)OC1C(C23C4C=C(C(=O)C4(C(C5(C(C2C6C1(OC(O6)(O3)C7=CC=CC=C7)C(=C)C)O5)CO)O)O)C)C |

同义词 |

gnididin |

产品来源 |

United States |

Origin, Isolation, and Structural Elucidation of Gnididin

Spectroscopic and Spectrometric Approaches for Gnididin Structural Characterization

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies. rsc.orglibretexts.org When a molecule absorbs IR radiation, its bonds vibrate at specific wavenumbers (typically measured in cm⁻¹). rsc.orglibretexts.org The IR spectrum plots the transmittance or absorbance of IR radiation against wavenumber, providing a unique fingerprint for a compound. rsc.orglibretexts.org

While specific IR spectral data for this compound were not found in the immediate search results, diterpenoid esters like this compound would be expected to exhibit characteristic absorption bands in their IR spectra corresponding to their functional groups. Based on the known structure of related diterpenoid esters and general IR correlation charts nobraintoosmall.co.nzspectroscopyonline.com:

Hydroxyl groups (-OH): Often appear as a broad absorption band in the region of 3200-3600 cm⁻¹.

Carbonyl groups (C=O) from esters: Typically show a strong absorption band in the range of 1700-1750 cm⁻¹. nobraintoosmall.co.nzspectroscopyonline.com

C-O stretching vibrations: Found in esters and alcohols, these bands usually appear in the region of 1000-1300 cm⁻¹. nobraintoosmall.co.nzspectroscopyonline.com

C-H stretching vibrations: Aliphatic C-H stretches appear in the range of 2850-3000 cm⁻¹, while vinylic (=C-H) stretches are typically found slightly higher, around 3020-3100 cm⁻¹. nobraintoosmall.co.nz

Detailed analysis of the positions and intensities of these bands in the IR spectrum of isolated this compound would provide valuable information about the presence and environment of these functional groups, aiding in the confirmation of its structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for detecting chromophores (groups of atoms with delocalized electrons) within a molecule, such as conjugated double bonds or aromatic rings. soton.ac.ukionicviper.org The UV-Vis spectrum shows absorbance as a function of wavelength, with absorption maxima (λmax) occurring at specific wavelengths corresponding to electronic transitions within the molecule. soton.ac.ukionicviper.org

Chemical Synthesis and Analog Development of Gnididin

Total Synthesis Strategies for Gnididin and its Core Skeleton

The synthesis of daphnane-type diterpenoids is a formidable task due to their unique and complex molecular structure, which includes a 5-7-6 tricyclic carbon skeleton. nih.gov Despite considerable efforts in the field of organic synthesis, there are very few reports on the total synthesis of these compounds. mdpi.com As such, the isolation from their natural plant sources remains the principal method for obtaining daphnane (B1241135) diterpenoids. mdpi.com

Synthetic endeavors have predominantly focused on the construction of the characteristic tricyclic core. A notable strategy involves a concise approach utilizing a sequential gold-catalyzed furan (B31954) formation and a furan-allene [4+3] cycloaddition to assemble the 5-7-6 carbotricyclic ring system. nih.gov This method represents a promising avenue for the rapid and adaptable synthesis of the medicinally significant daphnane diterpenes and their analogs. nih.gov

Another approach has been the development of a stereocontrolled p-quinol functionalization sequence. This allows for the efficient assembly of the tricyclic cores of daphnane diterpene orthoesters from simple, readily available materials. acs.org Researchers have also demonstrated a "gateway" synthetic approach that, after successfully constructing the daphnane skeleton, could potentially lead to the synthesis of more complex daphnane orthoesters. researchgate.net

Despite these advances in constructing the core skeleton, the total synthesis of daphnane diterpenoids with specific structural features, such as a 5β-hydroxy-6α,7α-epoxy group, which is common in many naturally isolated compounds, has not yet been achieved. researchgate.net The structural complexity and the potential for remarkable biological activities continue to make daphnane-type diterpenoids an attractive but challenging target for total synthesis. mdpi.com

Synthetic Methodologies for this compound Derivatives and Analogs

Detailed research findings on the synthesis of derivatives and analogs specifically of this compound are not extensively available in the current body of scientific literature. The focus of synthetic efforts has been primarily on the challenging construction of the core daphnane skeleton.

Specific methodologies for the derivatization of this compound isolated from natural sources are not described in the available research. General derivatization techniques are often employed in the analysis of complex molecules to enhance their detectability or to study structure-activity relationships. These methods can include silylation, acylation, and alkylation to modify functional groups like alcohols, carboxylic acids, and amines. libretexts.org

The synthesis of structures that mimic this compound would likely involve the strategic construction of the daphnane core with variations in the functional group substitutions. However, specific research detailing the synthesis of this compound-mimicking structures is not presently available.

Semi-synthetic Modifications and Approaches

Information regarding semi-synthetic modifications starting from naturally isolated this compound is not available in the reviewed scientific literature. Semi-synthesis is a common strategy in drug discovery and development, where a natural product is used as a starting material for chemical modifications to produce novel derivatives with potentially improved biological activities.

Pharmacological Activities and Therapeutic Potential of Gnididin: Preclinical Investigations

Antineoplastic and Cytotoxic Mechanisms of Gnididin

This compound has demonstrated significant potential as an anticancer agent, exhibiting cytotoxic effects against various cancer cell lines and potent antileukemic activity in animal models. google.comacs.org

Daphnane-type diterpene esters, including this compound, have been shown to possess significant inhibitory activity against murine leukemia cell lines P-388 and L-1210. researchgate.net While specific IC50 values for this compound are not extensively detailed in the available literature, the activity of the daphnane (B1241135) class of compounds against human promyelocytic leukemia (HL-60) and chronic myelogenous leukemia (K562) cell lines has also been reported. researchgate.netresearchgate.net The antileukemic properties of these compounds are attributed, in part, to their effects on various enzyme activities crucial for cell proliferation. researchgate.net

| Cell Line | Cancer Type | Reported Activity for this compound/Daphnane Class |

| P-388 | Murine Lymphocytic Leukemia | Significant Inhibitory Activity researchgate.net |

| L-1210 | Murine Lymphocytic Leukemia | Significant Inhibitory Activity researchgate.net |

| HL-60 | Human Promyelocytic Leukemia | Inhibitory Activity noted for the daphnane class researchgate.net |

| K562 | Human Chronic Myelogenous Leukemia | Inhibitory Activity noted for the daphnane class researchgate.net |

The primary molecular target for daphnane diterpenes like this compound is believed to be Protein Kinase C (PKC). researchgate.net Many daphnanes are potent activators of PKC isotypes. researchgate.netstanford.edu Activation of the PKC signaling pathway can lead to a variety of cellular responses, including the induction of apoptosis (programmed cell death) and inhibition of proliferation in cancer cells. While direct interactions with anti-apoptotic proteins like Bcl-2 and Bcl-XL have not been specifically elucidated for this compound, the activation of PKC is a key event that can trigger downstream apoptotic cascades. The antileukemic effects of related compounds have also been linked to the inhibition of enzymes such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), thymidine (B127349) kinase, and DNA polymerase, which are essential for the synthesis of nucleic acids and cell growth. researchgate.net

This compound has demonstrated potent antileukemic activity in in vivo animal studies. google.comresearchgate.net Research has shown that the presence of an acyloxy group at the C-12 position of the daphnane skeleton is a critical requirement for this in vivo activity. acs.org In a murine model, this compound showed significant antileukemic effects against P-388 leukemia. acs.orgresearchgate.net

| Animal Model | Cancer Model | Finding |

| Mouse | P-388 Leukemia | Potent antileukemic activity observed at a level of 0.02−0.1 mg/kg acs.org |

Antiviral Activities of this compound

In addition to its anticancer properties, this compound belongs to a class of compounds investigated for their antiviral activities, particularly against the Human Immunodeficiency Virus-1 (HIV-1). dntb.gov.uanih.gov

This compound has been evaluated for its potential to reverse HIV-1 latency. dntb.gov.ua The "shock and kill" strategy for an HIV cure relies on latency-reversing agents (LRAs) to reactivate the virus from its dormant state within infected cells, allowing the immune system to clear these cells. nih.govresearchgate.net Daphnane diterpenes are known to act as LRAs, an activity consistent with their ability to activate PKC, which can induce viral transcription. nih.govresearchgate.net While specific quantitative data on this compound's latency reversal potency is limited, its structural relative, Gnidicin, has been shown to be a potent antiretroviral compound. semanticscholar.org Related daphnanes inhibit HIV-1 replication in peripheral blood mononuclear cells (PBMCs) and can reverse latency at concentrations significantly lower than other known LRAs like prostratin. researchgate.net

The anti-HIV mechanism for PKC-activating daphnane diterpenes is often dual-action. nih.gov Besides reversing latency, these compounds can also inhibit new viral infections. This inhibitory action is partly achieved by downregulating the primary HIV receptor, CD4, and the essential co-receptors CCR5 and CXCR4 on the surface of T-cells. nih.govsemanticscholar.org By reducing the availability of these receptors, the virus is unable to gain entry into uninfected host cells. Although direct studies on this compound's specific interaction with these co-receptors are not detailed, this mechanism is well-established for its structural class, suggesting a similar mode of action. nih.gov

Molecular Docking and In silico Studies against Viral Proteases (e.g., SARS-CoV-2 3CLpro)

In the urgent search for therapeutics against the COVID-19 pandemic, in silico methods have been instrumental in rapidly screening large libraries of natural compounds for potential antiviral activity. This compound, a daphnane-type diterpenoid, has been identified in such screenings as a potential inhibitor of the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral replication. nih.govnih.gov

A virtual screening study that evaluated 2,845 phytochemicals identified this compound as a promising candidate. nih.gov The study performed molecular docking to assess the binding affinity of these compounds to the active site of the 3CLpro enzyme (PDB ID: 6LU7). This compound exhibited a strong binding energy of -9.2 Kcal/mol. nih.govnih.gov This binding affinity is noteworthy as it is stronger than that of Lopinavir (-8.4 Kcal/mol), a known protease inhibitor used as a control in the study, and comparable to Nelfinavir (-9.1 Kcal/mol), another control inhibitor. nih.govnih.gov The strong binding energy suggests that this compound could form a stable complex with the protease, potentially disrupting its function and thus inhibiting viral replication. nih.gov These computational findings highlight this compound as a phytochemical of interest for further investigation in the development of anti-COVID-19 therapies. ovid.com

| Compound | Type | Binding Energy (Kcal/mol) |

|---|---|---|

| Ginkgolide M | Phytochemical | -11.2 |

| Mezerein | Phytochemical | -11.0 |

| Tubocurarine | Phytochemical | -10.9 |

| Gnidicin | Phytochemical | -10.4 |

| Glycobismine A | Phytochemical | -10.4 |

| Sciadopitysin | Phytochemical | -10.2 |

| This compound | Phytochemical | -9.2 |

| Emetine | Phytochemical | -8.7 |

| Vitexin | Phytochemical | -8.3 |

| Calophyllolide | Phytochemical | -8.3 |

| Nelfinavir | Control Drug | -9.1 |

| Lopinavir | Control Drug | -8.4 |

Other Biological Activities

Anti-inflammatory Effects and Mechanisms

Daphnane diterpenoids, the class of compounds to which this compound belongs, have demonstrated a range of biological activities, including anti-inflammatory effects. nih.gov Research on related compounds provides insight into potential mechanisms. For example, daphnane diterpenoids such as Genkwadaphnin and Gniditrin (B1233036) have shown significant inhibitory effects against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages. nih.gov This inhibition of NO, a key inflammatory mediator, suggests a potential mechanism for the anti-inflammatory activity of this class of compounds. While direct and detailed studies on the anti-inflammatory mechanisms of this compound are limited, its structural similarity to other bioactive daphnane orthoesters that exhibit anti-inflammatory effects suggests it may act through similar pathways. nih.govacs.org

Antioxidant Properties and Cellular Protection

This compound has been identified as a constituent in plant extracts that exhibit significant antioxidant properties. bepls.comijper.org A comprehensive review of the genus Gnidia highlights that several species are rich sources of phytochemicals with strong antioxidative potential. bepls.com For instance, ethanolic extracts of Gnidia glauca, a known source of this compound, showed excellent activity in DPPH radical scavenging and nitric oxide scavenging assays. bepls.com The high phenolic and flavonoid content in the leaves of this plant is believed to contribute significantly to its antioxidant capacity. bepls.com

Antiproliferative Effects on Non-Cancerous Cells

Information regarding the specific antiproliferative effects of this compound on non-cancerous cells, outside of a toxicological context, is not extensively detailed in the available scientific literature. Research on this compound and related daphnane diterpenoids has predominantly focused on their potent antileukemic and anticancer activities. nih.govlongdom.orgmdpi.comnih.gov

Structure Activity Relationship Sar Studies of Gnididin and Its Analogs

Elucidation of Key Pharmacophoric Features for Biological Activity

Studies on various daphnane (B1241135) diterpenoids, including Gnididin, Gnidicin, and Gniditrin (B1233036), have demonstrated their substantial antileukemia activity, suggesting that the core daphnane structure with its specific oxygenation pattern and the orthoester moiety is a critical pharmacophore mdpi.comnih.gov. The biological activity is often linked to the ability of these compounds to interact with specific cellular targets, such as protein kinase C (PKC), where the daphnane skeleton and its substituents play a crucial role in binding and activation or inhibition ucl.ac.ukgoogle.comstanford.edu.

Influence of Specific Substituents and Structural Motifs

Specific substituents and structural motifs on the daphnane skeleton have been shown to significantly influence the biological activity of this compound and its analogs.

9,13,14-Orthoester: The caged 9,13,14-orthoester is a characteristic and important structural feature in many daphnane-type diterpenoids. The presence of this orthoester is often favorable for various bioactivities, including anti-HIV activity mdpi.com. For instance, daphneodorins with a 9,13,14-orthoester showed stronger anti-HIV activity compared to those without it mdpi.com. The nature of the long chain at the end of the 9,13,14 orthoester can also influence antineoplastic activity mdpi.comnih.gov. The introduction of unsaturated bonds in the long-chain substituent of the orthoester group can lead to weaker bioactivity, as observed with yuanhuagine compared to yuanhuadine (B1683526) and isoyuanhuadine nih.gov.

12-Acyl Group: The substituent at C-12 in ring C plays an important role in biological activity. An acyl group at C-12 can favor anti-HIV-1 bioactivity mdpi.com. For example, 12-O-benzoylphorbol-13-octanoate, a tigliane (B1223011) diterpenoid, showed definite anti-HIV-1 activity, while phorbol (B1677699) 13-monoacetate, possessing a hydroxyl at C-12, showed limited activity mdpi.com. The absence of a 12-acyl group generally leads to a reduction in anticancer bioactivity nih.gov.

18-Benzoyloxy Substituent: The 18-benzoyloxy substituent at C-18 is generally considered to be related to the antineoplastic activity of these diterpenoids mdpi.com.

Other substituents also contribute to the SAR. For example, a benzoate (B1203000) group at C-3 might favor the antineoplastic effect researchgate.net. The 20-acyloxy group in ring B can also have an important role in affecting anticancer activity, with a 20-palmitate ester potentially favoring bioactivity mdpi.comsemanticscholar.org. An aromatic acyl group at C-20 might also enhance anticancer activity semanticscholar.org.

The following table summarizes the influence of some key structural features based on research findings:

| Structural Feature | Position | Influence on Activity (Examples) | References |

| 9,13,14-Orthoester | Ring C | Favorable for anti-HIV activity; long chain saturation matters; unsaturation can decrease activity | mdpi.comnih.gov |

| 12-Acyl Group | C-12 | Can favor anti-HIV activity; absence generally reduces anticancer activity | mdpi.comnih.gov |

| 18-Benzoyloxy Substituent | C-18 | Generally related to antineoplastic activity | mdpi.com |

| 20-Acyloxy Group | C-20 | Can be important for anticancer activity (e.g., palmitate, benzoate) | mdpi.comsemanticscholar.org |

| Benzoate Group | C-3 | Might favor antineoplastic effect | researchgate.net |

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Stereochemical Requirements for Optimal Activity

Stereochemistry is also a critical factor influencing the biological activity of daphnane diterpenoids. Studies have indicated that the stereochemistry of substituents is related to anticancer activity mdpi.comnih.gov. For instance, among pimelotide A and pimelotide C, the one with an α-CH3 group (pimelotide C) exhibited more significant antineoplastic bioactivities against a variety of cell lines, suggesting the importance of stereochemical configuration mdpi.com. Similarly, for unsaturated long chains in the orthoester group, the stereochemistry matters, with specific double bond configurations showing more significant inhibitory activity nih.gov. The configuration of the daphnane-type diterpene moiety, including the α- and β-orientations of various hydrogens and oxygen atoms, is consistent among related active compounds like this compound and gniditrin researchgate.net.

Computational Approaches to SAR and Pharmacophore Discovery

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and Inductive Logic Programming (ILP), are valuable tools in SAR studies and pharmacophore discovery for complex molecules like this compound and its analogs psu.edulimu.edu.lymonash.edu.

QSAR models aim to build predictive relationships between the structural properties of compounds and their biological activities limu.edu.ly. By analyzing a series of compounds with varying structures and measured activities, QSAR can identify molecular descriptors that are statistically correlated with the observed biological effects. This can help in understanding which structural features are important and in designing new compounds with potentially improved activity limu.edu.lymonash.edu. While general QSAR studies on related compound classes exist researchgate.net, specific detailed QSAR studies solely focused on this compound's SAR were not prominently found in the search results.

Inductive Logic Programming (ILP) is a machine learning technique that can be used to discover predictive patterns in data, including structure-activity relationships psu.edugithub.ioarxiv.orgdagstuhl.dejair.org. ILP systems can generate human-readable rules that describe the structural features associated with a particular activity psu.edu. This approach can handle complex, relational descriptions of chemical structures and can potentially uncover novel structural features important for activity psu.edu. While ILP has been applied to SAR studies of various compound classes psu.edu, specific applications of ILP solely to this compound or its immediate analogs were not detailed in the provided search results.

This compound has been included in computational studies, such as molecular docking analyses, to assess its binding energy to target proteins, for example, in the context of antiviral research researchgate.netresearchgate.netresearchgate.net. These studies, while not strictly QSAR or ILP focused on comprehensive SAR, contribute to understanding the potential interactions of this compound with biological targets at a molecular level. For instance, molecular docking can provide insights into how the molecule fits into a binding site and which functional groups are involved in key interactions, complementing traditional SAR studies.

Analytical Methodologies for Gnididin Research

Advanced Chromatographic Techniques for Purity and Quantification

Chromatography is a cornerstone in the analytical workflow for Gnididin, providing the means to separate it from complex mixtures and quantify its presence with high precision.

High-Performance Liquid Chromatography (HPLC) is a frequently utilized method for the quantitative analysis of this compound and related guanidino compounds. researchgate.net Reversed-phase HPLC, in particular, has been successfully applied to quantify uremic toxins, a group that includes guanidino compounds. researchgate.net For samples with challenging matrices, such as those containing high concentrations of salt or protein, specific HPLC methods have been developed. One such method employs a cation-exchange column followed by UV detection, allowing for the accurate determination of this compound. nih.gov

A simple and direct HPLC method for this compound analysis has been developed that avoids the need for pre-column derivatization, using a Cogent Diamond Hydride™ column with UV detection at 195 nm. nih.govmtc-usa.com To enhance sensitivity, especially for biological samples, pre-column derivatization with reagents like ninhydrin (B49086) can be employed, which allows for fluorescence detection with quantification limits around 20 µg L⁻¹. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. UPLC systems are often coupled with mass spectrometry for enhanced analytical power. mdpi.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 nih.gov | Method 2 mtc-usa.com |

| Column | Dionex CS 14 cation-exchange | Cogent Diamond Hydride™, 4µm, 100Å |

| Mobile Phase | 3.75 mM methanesulfonic acid (MSA) | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV @ 195 nm | UV @ 195 nm |

| Injection Volume | 50 µL | 1 µL |

| Limit of Quantitation (LOQ) | 0.25 mg/L | Not specified |

The coupling of liquid chromatography with mass spectrometry, particularly Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), represents a powerful approach for the comprehensive analysis of complex samples containing this compound. nih.govrsc.org This technique provides high-resolution mass data, enabling the identification and structural elucidation of compounds based on their accurate mass and fragmentation patterns. nih.govfrontiersin.org

UPLC-QTOF-MS has been instrumental in chemical profiling studies, allowing for the identification of numerous compounds in a single run. nih.gov For instance, in the analysis of herbal formulations, this method has successfully identified over 100 different compounds, including flavonoids, triterpenes, and alkaloids. nih.gov The data generated can be used to investigate fragmentation pathways and to differentiate between closely related chemical structures. mdpi.comfrontiersin.org By combining UPLC-QTOF-MS with chemometric analysis, researchers can effectively discern differences in the chemical composition of samples from various origins. rsc.org

Thin-Layer Chromatography (TLC) serves as a versatile and rapid tool for the preliminary screening of extracts for the presence of this compound and for monitoring the progress of purification processes. nih.gov It is particularly useful in phytochemical analysis for creating chemical fingerprints of plant extracts, which can aid in chemotaxonomic classification. nih.gov

In practice, different solvent systems can be employed to achieve the separation of various classes of compounds on the TLC plate. phytopharmajournal.com For example, a mobile phase of n-butanol:ethyl acetate (B1210297):water has been used for the separation of flavonoids. phytopharmajournal.com After separation, specific spray reagents can be used to visualize the compounds. For instance, a 10% ferric chloride spray can be used to confirm the presence of phenolic compounds. phytopharmajournal.com TLC is also effective for visualizing the products of chemical reactions, such as the degradation of compounds following hydrolysis. researchgate.net This makes it an invaluable tool for quickly assessing the components of a mixture before proceeding to more quantitative methods like HPLC. phytopharmajournal.comresearchgate.net

Method Validation in Biological Matrices for Preclinical Studies

The successful execution of preclinical pharmacokinetic and toxicokinetic studies hinges on the reliability and accuracy of the analytical methods used to quantify the investigational compound in biological samples. wisdomlib.orgiajps.com For this compound, as with any therapeutic candidate, a rigorous bioanalytical method validation is a prerequisite to ensure that the data generated from animal studies are trustworthy and can be used to make informed decisions about the compound's potential for further development. bfarm.de This validation process demonstrates that a specific analytical procedure is suitable for its intended purpose, which is the quantitative measurement of this compound in a given biological matrix, such as plasma, serum, or tissue homogenates. wisdomlib.org

Bioanalytical method validation is a comprehensive process that assesses several key parameters to establish the method's performance characteristics. iajps.com These parameters include selectivity, accuracy, precision, linearity, sensitivity, recovery, and stability. wisdomlib.org Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidelines on the validation of bioanalytical methods to ensure data quality and consistency. wisdomlib.org

While specific, publicly available research detailing the validation of an analytical method for this compound in biological matrices for preclinical studies is not available, the following sections outline the essential validation parameters and provide illustrative examples of the data that would be generated and evaluated. These examples are based on established principles of bioanalytical method validation for small molecules.

Detailed Research Findings

A typical bioanalytical method for a compound like this compound would likely involve a chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a mass spectrometry (MS) detector. longdom.org This combination, often referred to as LC-MS/MS, offers high selectivity and sensitivity, which are crucial for measuring low concentrations of the analyte in complex biological matrices. longdom.org

The validation process would involve a series of experiments to test the method's performance. These experiments are designed to challenge the method and ensure it is robust and reliable for routine use in preclinical sample analysis.

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The response of the analytical instrument is plotted against the concentration of the analyte, and a linear regression analysis is performed. The correlation coefficient (r²) is expected to be close to 1.0, indicating a strong linear relationship.

Illustrative Example of Linearity Data for this compound Analysis

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1 | 1520 |

| 5 | 7650 |

| 10 | 15100 |

| 50 | 75500 |

| 100 | 152000 |

| 500 | 760000 |

| 1000 | 1510000 |

This is an illustrative example. Actual data would be generated from experimental measurements.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. wisdomlib.org Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The accuracy is expressed as the percentage of the nominal concentration, and the precision is reported as the coefficient of variation (%CV).

Illustrative Example of Accuracy and Precision Data for this compound Analysis

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

|---|---|---|---|---|

| Low | 3 | 2.9 | 96.7 | 4.5 |

| Medium | 75 | 76.5 | 102.0 | 3.2 |

| High | 750 | 742.5 | 99.0 | 2.8 |

This is an illustrative example. Actual data would be generated from experimental measurements.

Selectivity and Specificity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. This is typically evaluated by analyzing blank samples of the biological matrix from different sources to check for interferences at the retention time of the analyte.

Recovery: The recovery of an analyte in an assay is the detector response obtained from an amount of the analyte added to and extracted from the biological matrix, compared to the detector response obtained for the true concentration of the pure authentic standard. It is a measure of the efficiency of the sample extraction process.

Illustrative Example of Recovery Data for this compound Analysis

| QC Level | Concentration (ng/mL) | Mean Peak Area (Extracted) | Mean Peak Area (Unextracted) | Recovery (%) |

|---|---|---|---|---|

| Low | 3 | 4350 | 4700 | 92.6 |

| Medium | 75 | 112500 | 120000 | 93.8 |

| High | 750 | 1117500 | 1200000 | 93.1 |

This is an illustrative example. Actual data would be generated from experimental measurements.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions is a critical parameter to assess. nih.gov This ensures that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability is typically evaluated under various conditions, including:

Freeze-Thaw Stability: Assesses the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the processed sample at room temperature.

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended period.

Illustrative Example of Stability Data for this compound Analysis

| Stability Condition | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Stability (%) |

|---|---|---|---|---|

| 3 Freeze-Thaw Cycles | Low | 3 | 2.8 | 93.3 |

| 3 Freeze-Thaw Cycles | High | 750 | 735.0 | 98.0 |

| 24h at Room Temp | Low | 3 | 2.9 | 96.7 |

| 24h at Room Temp | High | 750 | 742.5 | 99.0 |

| 30 days at -80°C | Low | 3 | 2.85 | 95.0 |

| 30 days at -80°C | High | 750 | 738.0 | 98.4 |

This is an illustrative example. Actual data would be generated from experimental measurements.

The successful completion of these validation experiments provides a high degree of confidence in the analytical data generated during preclinical studies of this compound, ensuring that the pharmacokinetic and toxicokinetic profiles are accurately characterized.

Future Research Directions and Preclinical Translational Perspectives for Gnididin

Elucidating Novel Molecular Targets and Signaling Pathways

While Gnididin is known for its potent antileukemic properties, a comprehensive understanding of its molecular interactions remains an area of active investigation. researchgate.netnih.gov Future research should prioritize the identification and validation of its direct molecular targets to move beyond the current, somewhat limited, understanding of its mechanism of action. Some studies have suggested that daphnane-type diterpenes may inhibit DNA and protein synthesis, but the precise pathways affected by this compound are not fully delineated. researchgate.net

In silico studies have opened new avenues for exploration. For instance, a virtual screening study identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro, 3CLpro), suggesting its potential as an antiviral agent. nih.govnih.gov This highlights the need for broader screening to identify unexpected targets.

Table 1: Potential and Known Molecular Interactions of this compound

| Interaction Type | Potential Target/Pathway | Supporting Evidence | Future Research Focus |

|---|---|---|---|

| Antineoplastic | DNA synthesis inhibition | General studies on daphnane-type diterpenes researchgate.net | Validation of direct targets in DNA replication machinery |

| Antiviral (Predicted) | SARS-CoV-2 main protease (Mpro, 3CLpro) | Molecular docking studies nih.govnih.gov | In vitro and in vivo validation of antiviral activity |

| General Cytotoxicity | Modulation of cell-signaling pathways | Observed anti-tumor effects researchgate.net | Identification of specific kinases or signaling nodes affected |

Future efforts should employ a multi-pronged approach, combining affinity chromatography, proteomics, and genetic screening to pull down and identify this compound's binding partners. Subsequent validation through biochemical and cell-based assays will be crucial to confirm these interactions and elucidate their downstream effects on signaling pathways.

Designing and Synthesizing Enhanced this compound Analogs with Improved Efficacy

The complex structure of this compound offers multiple sites for chemical modification, providing a foundation for the rational design of analogs with improved therapeutic indices. Structure-activity relationship (SAR) studies on daphnane-type diterpenes have provided initial insights into the pharmacophore. For instance, the presence of an orthoester group and specific substitutions on the daphnane (B1241135) skeleton are known to be important for cytotoxic activity. researchgate.net

The core structure of this compound can be leveraged to design and synthesize new compounds with enhanced potency and selectivity. nih.gov The synthesis of simplified analogs is also a viable strategy to reduce toxicity while retaining the desired biological activity. researchgate.net

Table 2: Strategies for the Development of this compound Analogs

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Modification of the Orthoester Group | This group is crucial for bioactivity. researchgate.net | Enhanced potency and target specificity |

| Alterations to the Aromatic Ring | Can influence pharmacokinetic properties | Improved solubility and bioavailability |

| Synthesis of Simplified Scaffolds | Reduce molecular complexity and potential toxicity researchgate.net | Analogs with better safety profiles |

Future synthetic efforts should focus on creating a library of this compound analogs for systematic screening. This will not only help in identifying compounds with superior efficacy but also contribute to a more detailed understanding of the SAR for this class of molecules.

Investigating Combination Therapies with this compound in Preclinical Models

The use of combination therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome drug resistance, and reduce toxicity. mdpi.com While no specific preclinical studies on combination therapies involving this compound have been reported, this represents a significant area for future research. The unique biological activities of this compound suggest it could be a valuable component in combination regimens.

Future preclinical studies should investigate the synergistic, additive, or antagonistic effects of this compound when combined with standard-of-care chemotherapeutic agents. mdpi.com Such studies are essential to identify optimal drug combinations and scheduling for various cancer types.

A rational approach to designing these combination studies would be to pair this compound with drugs that have complementary mechanisms of action. For example, if this compound is confirmed to be a DNA synthesis inhibitor, combining it with a drug that targets a different aspect of cell proliferation, such as a mitotic inhibitor, could be beneficial.

Development of Advanced Delivery Systems for Preclinical Applications

The therapeutic potential of many natural products is often limited by poor solubility, low bioavailability, and off-target toxicity. ethernet.edu.et To date, there is a lack of published research on advanced drug delivery systems specifically for this compound. This is a critical gap that needs to be addressed to facilitate its preclinical and potential clinical development.

Future research should focus on the formulation of this compound into various nano-carriers, such as liposomes, nanoparticles, or micelles. These advanced delivery systems can improve the pharmacokinetic profile of the drug, enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and reduce systemic toxicity.

The development of targeted delivery systems, where the nano-carrier is functionalized with ligands that bind to receptors overexpressed on cancer cells, could further enhance the therapeutic efficacy of this compound while minimizing damage to healthy tissues.

Expanding Preclinical Biological Activity Screening to Other Disease Models

While the primary focus of this compound research has been on its antileukemic and anticancer properties, the broader class of daphnane-type diterpenoids is known to possess a wide range of biological activities. mdpi.comnih.gov These include anti-HIV, anti-inflammatory, and neurotrophic effects. mdpi.comnih.gov

The aforementioned in silico finding of this compound's potential to inhibit the SARS-CoV-2 main protease further underscores the need for broader biological screening. nih.govnih.gov Future preclinical studies should therefore not be limited to oncology but should also explore the potential of this compound in other disease models.

Table 3: Potential Areas for Expanded Biological Activity Screening of this compound

| Disease Area | Rationale | Initial Steps |

|---|---|---|

| Virology (e.g., HIV, Coronaviruses) | Known anti-HIV activity of related compounds and in silico hits for SARS-CoV-2 nih.govnih.govnih.gov | In vitro viral replication and protease inhibition assays |

| Inflammatory Disorders | Anti-inflammatory properties reported for other daphnane diterpenes ucl.ac.uk | Cell-based assays for inflammatory markers and animal models of inflammation |

| Neurodegenerative Diseases | Neurotrophic effects observed in related compounds mdpi.com | Screening for neuroprotective effects in neuronal cell cultures |

A systematic screening of this compound against a diverse panel of cell lines and in relevant animal models could uncover novel therapeutic applications for this potent natural product.

常见问题

Q. What are the standard analytical techniques for characterizing Gnididin’s purity and structural integrity?

To ensure accurate characterization, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. These methods should be cross-validated with established protocols for diterpenoid compounds, and purity thresholds (e.g., ≥95%) must be explicitly stated in experimental sections .

Q. How can researchers establish baseline cytotoxicity thresholds for this compound in preclinical studies?

Use standardized cell viability assays (e.g., MTT or CCK-8) across multiple cell lines, including non-cancerous controls, to differentiate between selective and non-selective cytotoxicity. Dose-response curves should be generated with at least three biological replicates, and IC50 values must be statistically validated against negative controls (e.g., DMSO) .

Q. What experimental controls are critical when evaluating this compound’s anti-inflammatory activity in vitro?

Include positive controls (e.g., dexamethasone for cytokine suppression) and vehicle controls to account for solvent effects. Validate results using orthogonal assays (e.g., ELISA for IL-6 and TNF-α quantification alongside NF-κB luciferase reporter assays) to minimize false positives from assay-specific artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological activities of this compound across studies?

Conduct a meta-analysis of existing data to identify variables such as differences in compound sourcing (natural extraction vs. synthetic), assay conditions (e.g., serum concentration in cell culture), or model systems (primary cells vs. immortalized lines). Replicate conflicting experiments under harmonized protocols and apply statistical frameworks like Bayesian analysis to quantify uncertainty .

Q. What strategies can address bioavailability limitations in this compound’s in vivo efficacy studies?

Employ pharmacokinetic profiling to identify absorption barriers and test formulation adjuvants (e.g., lipid nanoparticles or cyclodextrin complexes). Use deuterium-labeled this compound in mass spectrometry imaging to track tissue distribution and metabolism in rodent models .

Q. How can multi-omics approaches elucidate this compound’s polypharmacology in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map target pathways. Use network pharmacology models to distinguish direct targets from downstream effects, and validate findings with CRISPR/Cas9 knockout models or chemical proteomics .

Q. What methodological rigor is required to validate this compound’s purported epigenetic modulation effects?

Combine chromatin immunoprecipitation (ChIP-seq) for histone modification analysis with whole-genome bisulfite sequencing for DNA methylation profiling. Control for off-target effects using epigenetic inhibitors (e.g., JQ1 for BET proteins) and correlate findings with functional assays (e.g., qPCR of gene targets) .

Data Analysis & Reporting

Q. How should researchers handle batch-to-batch variability in this compound isolated from natural sources?

Document geographic and seasonal sourcing of plant material, and apply principal component analysis (PCA) to chromatographic fingerprints to quantify variability. Use synthetic this compound as a reference standard to isolate biological activity from phytochemical noise .

Q. What statistical methods are recommended for analyzing dose-dependent synergies between this compound and chemotherapeutics?

Apply the Chou-Talalay combination index (CI) method to distinguish additive, synergistic, or antagonistic effects. Use high-content screening (HCS) with multi-parametric readouts (e.g., apoptosis, cell cycle arrest) to validate mechanistic synergy .

Q. How can machine learning improve target prediction for this compound’s understudied analogs?

Train graph neural networks (GNNs) on structural fingerprints (e.g., Morgan fingerprints) and bioactivity databases (ChEMBL, PubChem) to predict binding affinities. Validate top candidates with molecular dynamics simulations and in vitro kinase profiling .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s preclinical toxicity studies?

Adhere to ARRIVE guidelines for in vivo experiments, including detailed reporting of animal husbandry, randomization, and blinding. Deposit raw data (e.g., histopathology images, serum biochemistry) in FAIR-aligned repositories like Zenodo .

Q. How can researchers mitigate bias in retrospective studies analyzing this compound’s ethnopharmacological uses?

Apply TRIPOD guidelines for predictive model development and use propensity score matching to control for confounding variables in observational data. Partner with local communities to validate traditional knowledge through participatory research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。